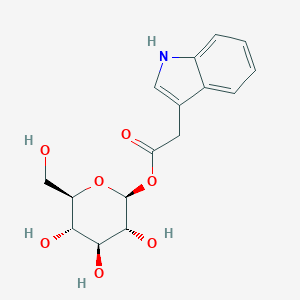

1-O-Indol-3-ylacetyl-beta-D-glucose

説明

Structure

3D Structure

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO7/c18-7-11-13(20)14(21)15(22)16(23-11)24-12(19)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-18,20-22H,5,7H2/t11-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDMMUWDSFASNB-JZYAIQKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173536 | |

| Record name | 1-O-Indol-3-ylacetylglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19817-95-9, 52703-89-6 | |

| Record name | 1-O-(Indol-3′-ylacetyl)-β-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19817-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Indol-3-ylacetylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019817959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Indol-3-ylacetylglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-(Indole-3-acetyl)-D-glucopyranose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Biosynthesis Pathways of 1 O Indol 3 Ylacetyl Beta D Glucose

Catalysis by UDP-glucose:Indol-3-ylacetate Glucosyltransferase (IAGlu synthase)

The primary enzyme responsible for the synthesis of 1-O-IAGlu is UDP-glucose:indol-3-ylacetate beta-D-glucosyltransferase, commonly referred to as IAGlu synthase. nih.govportlandpress.comqmul.ac.uk This enzyme facilitates the transfer of a glucose molecule from an activated sugar donor to the carboxyl group of IAA. nih.gov

IAGlu synthase catalyzes the following reaction:

Indol-3-ylacetic acid + UDP-glucose → 1-O-indol-3-ylacetyl-beta-D-glucose + UDP nih.govnih.gov

This reaction involves the nucleophilic attack of the carboxylate group of IAA on the anomeric carbon of the glucose moiety of UDP-glucose, resulting in the formation of a high-energy ester linkage. nasa.gov The enzyme exhibits a degree of specificity for its substrates. While it primarily utilizes IAA and UDP-glucose, studies have shown that it can also glucosylate other auxin-related compounds. nih.gov For instance, the enzyme from Zea mays can use naphthalene-1-acetic acid (NAA) as a glucose acceptor, but not 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govnih.gov The specificity for the sugar donor is high for UDP-glucose. nih.govnih.gov

Significant research has been conducted on the purification and characterization of IAGlu synthase from the kernels of Zea mays (maize). nih.govportlandpress.comrsc.org Early attempts to purify the enzyme were hampered by its instability in partially purified preparations. nih.govportlandpress.com However, the inclusion of glycerol (B35011) and dithiothreitol (B142953) in the purification buffers was found to be essential for maintaining its catalytic activity, allowing for its purification to homogeneity. nih.govportlandpress.com The purified enzyme from maize has a subunit molecular mass of approximately 60 kilodaltons. nih.gov Polyclonal antibodies raised against the maize endosperm enzyme have been shown to cross-react with the enzyme from vegetative tissues of maize and even from the liquid endosperm of oak acorns, suggesting a degree of conservation across different plant species. nih.gov

| Characteristic | Finding | Reference |

|---|---|---|

| Source | Immature kernels, endosperm | nih.gov, nih.gov, portlandpress.com |

| Subunit Molecular Mass | ~60 kDa | nih.gov |

| Stabilizing Agents | Glycerol, Dithiothreitol | nih.gov, portlandpress.com |

| Antibody Cross-reactivity | Maize vegetative tissues, Oak acorn endosperm | nih.gov |

The catalytic activity of IAGlu synthase is influenced by several factors. While specific cofactor requirements beyond the substrate UDP-glucose are not extensively detailed in the context of direct catalytic mechanism, the presence of certain ions and reducing agents is critical for enzyme stability and activity during purification and assays. nih.govportlandpress.com For instance, dithiothreitol is required to maintain the enzyme in an active state. nih.govportlandpress.com Biochemical characterization of a related auxin glycosyltransferase, UGT74D1, revealed maximal activity in HEPES buffer at a pH of 6.0 and a temperature of 37°C, providing insights into the potential optimal conditions for these types of enzymes. nih.govplos.org

Molecular and Genetic Basis of Auxin Glycosyltransferases

The enzymatic activity of IAGlu synthase is encoded by members of the large UDP-Glycosyltransferase (UGT) superfamily of genes. nih.govnih.gov These genes play a crucial role in the glycosylation of a wide array of small molecules, including plant hormones.

Several UGTs have been identified and functionally characterized for their ability to glucosylate auxins. In Arabidopsis thaliana, members of group L of the UGT superfamily have been shown to be particularly important for auxin homeostasis. nih.gov

UGT84B1 : This enzyme has been identified as an IAA glucosyltransferase in Arabidopsis. nih.govresearchgate.net Overexpression of UGT84B1 leads to an increase in IAA-glucose levels and results in auxin-deficient phenotypes. nih.gov Interestingly, it can also glucosylate phenylacetic acid (PAA), another naturally occurring auxin. nih.govescholarship.org

UGT74D1 : Initially identified for its activity towards various auxin-related compounds, UGT74D1 shows a substrate preference for indole-3-butyric acid (IBA), followed by indole-3-propionic acid (IPA), IAA, and NAA. nih.govnih.gov Overexpression of UGT74D1 in Arabidopsis leads to increased levels of IBA-glucose conjugates and a distinct curled leaf phenotype. nih.govplos.org Further studies have revealed that UGT74D1 also plays a major role in the glucosylation of 2-oxindole-3-acetic acid (OxIAA), a catabolite of IAA. nih.gov

UGT74E2 : This UGT has a strong preference for IBA as a substrate. nih.gov Overexpression of UGT74E2 in Arabidopsis leads to increased levels of both IBA-glucose and free IBA, suggesting a complex regulatory role. nih.gov This perturbation of IBA homeostasis results in architectural changes, including increased shoot branching. nih.govoup.com

IAGLU : The gene encoding IAGlu synthase in Zea mays has been cloned and designated as iaglu. nih.gov Expression of this gene in Escherichia coli produces a catalytically active protein, confirming its function. nih.gov Homologous sequences to iaglu have been found in all plants tested, indicating a conserved and fundamental role for this gene in the plant kingdom. nih.gov

| UGT Family Member | Primary Substrate(s) | Organism | Key Findings | Reference |

|---|---|---|---|---|

| UGT84B1 | IAA, PAA | Arabidopsis thaliana | Overexpression leads to auxin-deficient phenotypes. | nih.gov, researchgate.net |

| UGT74D1 | IBA, IPA, IAA, NAA, OxIAA | Arabidopsis thaliana | Plays a major role in OxIAA and IBA glucosylation. | nih.gov, nih.gov |

| UGT74E2 | IBA | Arabidopsis thaliana | Perturbs IBA homeostasis, affecting plant architecture. | nih.gov, oup.com |

| IAGLU | IAA | Zea mays | The first cloned gene for an auxin glucosyltransferase. | nih.gov |

The expression of UGT genes is subject to complex transcriptional regulation, which in turn modulates auxin homeostasis. The expression of some UGT genes is influenced by auxin levels themselves, creating feedback loops. For example, some UGT genes are upregulated in response to auxin treatment. biorxiv.orgresearchgate.net However, the expression of UGT74D1 appears to be constitutive and not significantly affected by exogenous IAA application, suggesting it may be involved in maintaining basal IAA concentrations. nih.gov In contrast, other auxin-responsive gene families, such as the GH3 genes which also conjugate auxin, are rapidly and strongly induced by IAA. nih.gov The spatial and temporal expression patterns of UGT genes are critical for their specific functions in plant development. For instance, UGT84B1 is preferentially transcribed in the endosperm. biorxiv.org The differential expression of these genes in various tissues and in response to environmental cues allows for precise control over local auxin concentrations, thereby influencing a wide range of developmental processes. mdpi.commdpi.com

Metabolic Interconversions and Turnover of 1 O Indol 3 Ylacetyl Beta D Glucose

Enzymatic Hydrolysis to Release Free Indole-3-acetic Acid (IAA)

The release of free, hormonally active IAA from its conjugated forms is a pivotal step in auxin action. Enzymatic hydrolysis of 1-O-IAGlc represents a primary mechanism for this deconjugation process, ensuring a rapid supply of IAA to target tissues when required.

Role of β-Glucosidases in Deconjugation

β-Glucosidases are a class of hydrolytic enzymes that play a crucial role in the cleavage of glycosidic bonds. nih.gov In the context of auxin metabolism, specific β-glucosidases are responsible for the hydrolysis of IAA-glucose conjugates, releasing free IAA and glucose. mdpi.com This enzymatic action is essential for activating the stored auxin, thereby influencing a multitude of developmental processes such as cell elongation, division, and differentiation. ontosight.ai

The hydrolysis of 1-O-IAGlc by β-glucosidases is a targeted process. For instance, studies in maize (Zea mays) have identified specific hydrolases that act on IAA-glucose esters. nih.gov These enzymes are distinct from other glucosidases, demonstrating a level of substrate specificity that underscores their dedicated role in auxin homeostasis. The activity of these enzymes ensures that the release of IAA is a controlled event, responsive to the physiological needs of the plant.

Regulation of Hydrolytic Enzyme Activity

The activity of enzymes that hydrolyze IAA conjugates is tightly regulated to maintain appropriate levels of free IAA. This regulation can occur at multiple levels, including gene expression, protein concentration, and allosteric control. stanford.edu Hormonal signals, such as changes in the levels of insulin (B600854) and glucagon (B607659) in response to blood glucose, can influence the transcription of genes encoding these enzymes, although this is a slower process. stanford.edu

More immediate regulation can be achieved through allosteric modulation, where molecules bind to the enzyme at a site other than the active site to alter its activity. youtube.com Additionally, the availability of the substrate, 1-O-IAGlc, itself is a key regulatory factor. stanford.edu The interplay of these regulatory mechanisms ensures that the hydrolysis of 1-O-IAGlc is finely tuned to the developmental and environmental cues that the plant receives. For example, some β-glucosidases are subject to feedback inhibition by glucose, the product of the hydrolysis reaction, which can modulate the rate of IAA release. nih.govresearchgate.net

Acyl Migration and Isomerization to Other Glucose Conjugates (e.g., 2-O, 4-O, 6-O esters)

Beyond direct hydrolysis, 1-O-IAGlc can undergo intramolecular rearrangement through acyl migration, leading to the formation of other isomeric glucose esters. This process adds another layer of complexity to the regulation of IAA availability.

Non-Enzymatic and Enzymatic Aspects of Isomer Formation

The indole-3-acetyl (IAA) moiety of 1-O-IAGlc can migrate from the anomeric carbon (C-1) to other hydroxyl groups on the glucose molecule, forming 2-O-, 4-O-, and 6-O-indol-3-ylacetyl-β-D-glucose. nih.govnasa.gov This acyl migration can occur both non-enzymatically and be facilitated by enzymatic activity. nih.govnasa.gov The non-enzymatic isomerization is a spontaneous process, the rate of which can be influenced by factors such as pH. doria.fi However, evidence also points to the existence of enzymes that can catalyze this isomerization, suggesting that the formation of these different ester isomers is a controlled biological process. nih.govnasa.gov

Subsequent Transfer Reactions to Form Diverse IAA Conjugates

1-O-IAGlc is not only a substrate for hydrolysis and isomerization but also serves as a donor of the IAA moiety in transacylation reactions. These reactions lead to the formation of a wide variety of other IAA conjugates, further expanding the complexity of auxin metabolism.

The high-energy nature of the 1-O-acylal bond in 1-O-IAGlc makes it an effective acyl donor. nih.gov The IAA group can be enzymatically transferred from glucose to other molecules, such as myo-inositol, to form indole-3-acetyl-myo-inositol. nih.govscispace.com This transacylation is catalyzed by a specific enzyme, indole-3-ylacetylglucose:myo-inositol indole-3-ylacetyltransferase. nih.gov Similarly, the IAA moiety can be transferred to glycerol (B35011). nasa.govnih.gov

Furthermore, research suggests that 1-O-IAGlc may be involved in the formation of high molecular weight IAA conjugates. oup.com In legume seeds, it is proposed that 1-O-IAGlc is used for the modification of compounds like peptides and proteins, although the direct transfer to amino acids has not been conclusively demonstrated in all systems. oup.com These transfer reactions represent a significant pathway for the diversification of IAA conjugates, each potentially having unique roles in transport, storage, or signaling.

Formation of Indol-3-ylacetyl-myo-inositol

One of the primary metabolic fates of 1-O-IAGlc is its conversion to Indol-3-ylacetyl-myo-inositol (IAInos). This process involves the enzymatic transfer of the indol-3-ylacetyl (IAA) moiety from the glucose ester to myo-inositol. nasa.govnih.gov

1-O-Indol-3-ylacetyl-beta-D-glucose + myo-inositol ⇌ Indol-3-ylacetyl-myo-inositol + D-glucose nih.govwikipedia.org

This transacylation reaction is considered favorable and drives the synthesis of the stable ester conjugate, IAInos, from the high-energy 1-O-IAGlc intermediate. nih.gov Research conducted on immature kernels of Zea mays (maize) has been instrumental in elucidating this two-step pathway, where IAA is first glucosylated to 1-O-IAGlc, which then serves as the acyl donor for the synthesis of IAInos. nih.govnih.gov Studies have shown that the enzyme responsible for this conversion, IAInos synthase, exhibits specificity for both 1-O-IAGlc and myo-inositol. nih.govscispace.com For instance, it will not utilize naphthalene-1-acetylglucose as a substrate, highlighting its specificity for the indole-3-acetyl moiety. nih.gov

The activities of the enzymes involved in this pathway, IAGlc synthase and IAInos synthase, vary during seed development in maize, indicating a tightly regulated process to control auxin conjugate levels. nih.gov

Table 1: Key Enzymes in the Formation of Indol-3-ylacetyl-myo-inositol from 1-O-IAGlc

| Enzyme Name | Abbreviation | Function | Source Organism |

| 1-O-(indol-3-yl)acetyl-beta-D-glucose:myo-inositol (indol-3-yl)acetyltransferase | IAInos synthase | Catalyzes the transfer of the IAA group from 1-O-IAGlc to myo-inositol. nih.govwikipedia.org | Zea mays (maize) nih.govnih.gov |

| UDP-glucose:indol-3-ylacetate glucosyl-transferase | IAGlc synthase | Catalyzes the initial formation of 1-O-IAGlc from IAA and UDP-glucose. nih.govnih.gov | Zea mays (maize) nih.govnih.gov |

Formation of Indole-3-acetyl Glycerol

In addition to forming inositol (B14025) esters, the IAA moiety of 1-O-IAGlc can be enzymatically transferred to glycerol, resulting in the formation of Indole-3-acetyl glycerol. nih.govnasa.gov This reaction represents another branch in the metabolism of the glucose ester of IAA, contributing to the diversity of auxin conjugates within the plant.

This metabolic conversion was identified in studies using enzyme preparations from the kernels of Zea mays. nih.govnasa.gov These studies demonstrated that a hormone-metabolizing complex can catalyze the transfer of IAA from 1-O-IAGlc to glycerol. This finding expanded the known metabolic pathways for 1-O-IAGlc, showing it serves as a donor for acylating not just inositol but also glycerol. nih.govnasa.gov While glycerol is a fundamental component of lipids, its role as an acceptor for the IAA moiety suggests a potential link between auxin metabolism and glycerol-based metabolic pathways. nih.gov

Table 2: Metabolic Products from 1-O-Indol-3-ylacetyl-beta-D-glucose

| Substrate | Product | Enzyme System | Key Finding |

| 1-O-Indol-3-ylacetyl-beta-D-glucose, myo-inositol | Indol-3-ylacetyl-myo-inositol | IAInos synthase | A major pathway for stable auxin ester formation in maize. nih.govnih.gov |

| 1-O-Indol-3-ylacetyl-beta-D-glucose, glycerol | Indole-3-acetyl glycerol | Hormone metabolizing complex from Zea mays | Demonstrates the versatility of 1-O-IAGlc as an acyl donor. nih.govnasa.gov |

Integration into Higher Molecular Weight Compounds (e.g., Polysaccharides, Glycoproteins)

Beyond conversion to other small-molecule esters, 1-O-IAGlc is implicated as a donor molecule for the covalent attachment of IAA to high molecular weight compounds, such as polysaccharides and glycoproteins. nih.govoup.com This process represents a significant mechanism for sequestering auxin and may play a role in long-term storage or the regulation of cellular processes by modifying macromolecules.

Research in immature seeds of legumes like pea (Pisum sativum) has shown that radiolabeled IAA becomes incorporated into high molecular weight fractions. nih.govoup.com This incorporation was inhibited by the presence of unlabeled 1-O-IAGlc, suggesting that the glucose conjugate is an intermediate in this process. nih.gov These high molecular weight conjugates are found in both soluble and insoluble cellular fractions. nih.govoup.com

Alkaline hydrolysis of these fractions releases a significant portion of the bound IAA, indicating an ester linkage, which is consistent with the transfer of the IAA moiety from 1-O-IAGlc to hydroxyl groups on polysaccharides or glycoproteins. oup.com It is proposed that the formation of these macromolecular conjugates is a downstream reaction from the synthesis of 1-O-IAGlc, representing a major form of conjugated auxin in some tissues. oup.comtriyambak.org

Interplay with Other Auxin Metabolic Pathways (e.g., Amino Acid Conjugation, Oxidation)

The metabolism of 1-O-IAGlc does not occur in isolation but is part of a complex and interconnected network that maintains auxin homeostasis. core.ac.ukpnas.org The primary routes for controlling active IAA levels are biosynthesis, transport, conjugation (to sugars, amino acids, etc.), and oxidation. oup.comnih.gov There is significant crosstalk and redundancy between these pathways.

Conjugation of IAA to glucose via 1-O-IAGlc synthesis is a key homeostatic mechanism. frontiersin.org However, plants also conjugate IAA to amino acids, forming amide-linked conjugates such as IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu). pnas.orgnih.gov The Gretchen Hagen3 (GH3) family of enzymes is responsible for this amino acid conjugation. pnas.orgpnas.org

Simultaneously, IAA can be irreversibly catabolized through oxidation, primarily to 2-oxoindole-3-acetic acid (oxIAA), a reaction catalyzed by DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes. oup.compnas.org

Studies using mutants with defects in one pathway reveal the compensatory nature of the others. For example, in Arabidopsis thaliana mutants lacking the DAO1 oxidase (dao1-1), the levels of the oxidation product oxIAA are significantly reduced. pnas.orgpnas.org However, the level of free IAA does not increase dramatically. Instead, there is a massive increase in the levels of the amino acid conjugates IAA-Asp and IAA-Glu. pnas.orgpnas.org This demonstrates that when the oxidation pathway is impaired, the plant shunts excess IAA into the amino acid conjugation pathway to maintain hormonal balance.

Mathematical modeling and experimental data suggest that auxin oxidation via DAO enzymes is more critical at lower auxin concentrations, while conjugation via GH3 enzymes becomes the dominant pathway for managing high auxin levels. core.ac.ukpnas.orgpnas.org The formation of 1-O-IAGlc is an upstream event that can feed into these other pathways, either by being a source of free IAA for oxidation or amino acid conjugation, or by representing an alternative, parallel route for inactivating and storing auxin. nih.gov

Table 3: Interacting Pathways in Auxin Homeostasis

| Metabolic Pathway | Key Enzymes | Function | Interaction with 1-O-IAGlc Metabolism |

| Ester Conjugation | IAGlc synthase | Forms 1-O-IAGlc from IAA and UDP-glucose. nih.govnih.gov | A primary route for creating a reversible, inactive pool of IAA. |

| Amide Conjugation | Gretchen Hagen3 (GH3) family | Forms IAA-amino acid conjugates (e.g., IAA-Asp, IAA-Glu). pnas.orgpnas.org | A parallel conjugation pathway; upregulated when oxidation is blocked. pnas.orgpnas.org |

| Oxidation | DIOXYGENASE FOR AUXIN OXIDATION (DAO) | Irreversibly catabolizes IAA to oxIAA. oup.compnas.org | A major catabolic route; its disruption leads to increased flux into conjugation pathways. pnas.orgpnas.org |

Advanced Methodologies for Research and Analysis of 1 O Indol 3 Ylacetyl Beta D Glucose

Extraction and Chromatographic Purification Techniques for Isolation

The isolation of 1-O-indol-3-ylacetyl-beta-D-glucose from plant tissues is a multi-step process designed to separate it from a complex mixture of other metabolites. A common source for its extraction is the immature kernels of Zea mays (sweet corn). nih.govnih.gov The initial step often involves homogenization of the plant material in a suitable solvent like acetone (B3395972) to extract a wide range of compounds. jabonline.in

Following crude extraction, a preliminary purification step such as ammonium (B1175870) sulfate (B86663) precipitation can be employed to fractionate proteins and other macromolecules. scispace.com For instance, enzyme preparations from Zea mays are often subjected to precipitation using 40-85% saturated ammonium sulfate to enrich the enzymes responsible for IAA-glucose metabolism. scispace.com

Further purification relies heavily on chromatographic techniques. Solid-Phase Extraction (SPE) with cartridges like SepPak C18 is a widely used method for cleaning up plant extracts. nih.gov The extract is loaded onto the column, which is then washed to remove interfering substances before the compound of interest is eluted with a solvent such as methanol (B129727) mixed with acetic acid. nih.gov For more refined purification, column chromatography using materials like Sephadex LH-20 or DEAE-Sephadex is utilized. scispace.com High-Performance Liquid Chromatography (HPLC) can be used as a final preparative step to achieve a high degree of purity. scispace.comnih.gov Throughout the purification of enzymes related to IAA-glucose, stabilizers like glycerol (B35011) and dithiothreitol (B142953) are often necessary to maintain catalytic activity, as the enzymes can be labile. nih.gov

Quantitative and Qualitative Analytical Approaches

A suite of advanced analytical methods is essential for the accurate quantification and structural confirmation of 1-O-indol-3-ylacetyl-beta-D-glucose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of IAA-glucose and related indole (B1671886) compounds. nih.govmdpi.com The method typically employs a reversed-phase column, such as an Acquity UPLC BEH C18 column. jabonline.in Separation is achieved through gradient elution using a mobile phase consisting of an aqueous component (often containing 0.1% formic acid or 4.5% acetic acid) and an organic solvent like methanol. jabonline.inmdpi.com Optimization of parameters such as mobile phase composition, flow rate, and column temperature is critical to achieve good separation. mdpi.com

For enhanced sensitivity and selectivity, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com This technique is highly accurate and allows for the quantification of IAA conjugates even at very low concentrations in complex biological samples. mdpi.comresearchgate.net The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce a characteristic product ion. jabonline.inmdpi.com This specific transition provides high confidence in identification and quantification. jabonline.in LC-MS/MS methods have demonstrated excellent linearity, with correlation coefficients (R²) often exceeding 0.99 over a defined concentration range. jabonline.in

| Parameter | Description | Common Examples/Values | Reference |

|---|---|---|---|

| Chromatography | UPLC / HPLC | Agilent 1290 Infinity, Acquity UPLC | jabonline.inmdpi.com |

| Column | Reversed-Phase | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) | jabonline.in |

| Mobile Phase | Acidified Water and Organic Solvent | A: Water + 0.1% Formic Acid; B: Methanol | jabonline.in |

| Elution | Gradient | Short run times (e.g., 6 minutes) | jabonline.in |

| Ionization | Electrospray Ionization (ESI) | Positive Ion Mode | jabonline.inmdpi.com |

| MS Detection | Triple Quadrupole (QQQ) | Agilent 6460 | mdpi.com |

| MS Mode | Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions for IAA and its conjugates. | jabonline.inmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the structural confirmation of 1-O-indol-3-ylacetyl-beta-D-glucose, often after its hydrolysis to indole-3-acetic acid (IAA). scispace.comnih.gov Due to the low volatility of IAA and its sugar conjugates, a derivatization step is typically required. nih.gov A common approach is the alkylation of the carboxyl group to form a more volatile ester, such as a methyl ester. researchgate.net An alternative method involves derivatization with chloroformate in an aqueous solution, which avoids the need for sample drying and the use of hazardous reagents like diazomethane. nih.gov

Once derivatized, the sample is injected into the GC, where it is separated from other components before entering the mass spectrometer. The mass spectrometer fragments the molecule, producing a unique mass spectrum that serves as a chemical fingerprint. researchgate.net The identity of the compound is confirmed by comparing this spectrum with that of an authentic standard or a library spectrum. scispace.comresearchgate.net This technique was instrumental in confirming the identity of the products of enzymatic reactions involving IAA-glucose. scispace.com

Radiotracer techniques are invaluable for studying the biosynthesis and metabolic fate of 1-O-indol-3-ylacetyl-beta-D-glucose in vivo. These studies involve feeding the plant or tissue extract with a radiolabeled precursor, such as [³H]glucose or IAA labeled with a radioactive isotope. scispace.com By tracking the radioactivity, researchers can follow the incorporation of the label into IAA-glucose and its subsequent conversion into other metabolites, like indol-3-ylacetyl-myo-inositol. scispace.com The amount of radiolabeled esters formed can be quantified by methods such as DEAE-Sephadex gel filtration followed by HPLC with radioactivity detection. scispace.com While advanced techniques like Positron Emission Tomography (PET) are used in animal studies to trace glucose metabolism with tracers like ¹⁸F-deoxyglucose (FDG), the fundamental principle of using labeled molecules to trace metabolic pathways is the same in plant biology. nih.gov

In Vitro and In Vivo Enzymatic Assays

Understanding the enzymes that synthesize and hydrolyze 1-O-indol-3-ylacetyl-beta-D-glucose is crucial for elucidating its role in auxin homeostasis.

The synthesis and hydrolysis of 1-O-indol-3-ylacetyl-beta-D-glucose are controlled by specific enzymes. nih.govnasa.gov The primary synthesizing enzyme is UDP-glucose:indol-3-ylacetate glucosyl-transferase (IAGlu synthase), which catalyzes the transfer of glucose from UDP-glucose to IAA. nih.govnih.gov The hydrolysis of the ester bond is carried out by specific esterases or hydrolases. nasa.govnih.gov

Enzymatic assays are performed to characterize the kinetics and substrate preferences of these enzymes. For hydrolytic enzymes, a common method involves incubating the enzyme with the substrate (e.g., 1-O-IAA-glucose) and measuring the rate of product formation. nih.gov The release of reducing sugars like glucose can be quantified using a colorimetric assay with 3,5-dinitrosalicylic acid (DNSA), where the reduction of the yellow DNSA reagent to a reddish-brown product is measured spectrophotometrically. nih.govresearchgate.net Such assays allow for the determination of key kinetic parameters. mdpi.com

Substrate specificity studies are critical to understanding the precise role of these enzymes. For example, the IAGlu synthase from Zea mays was found to be specific for UDP-glucose as the glucosyl donor and could use IAA or naphthalene-1-acetic acid as the acceptor, but not 2,4-dichlorophenoxyacetic acid. nih.govnih.gov A second enzyme, indol-3-ylacetylglucose:myo-inositol indol-3-ylacetyltransferase, which transfers IAA from IAA-glucose to myo-inositol, showed high specificity for both 1-O-IAA-glucose and myo-inositol, and would not use naphthalene-1-acetylglucose as a substrate. nih.govnih.gov Furthermore, studies have identified enzymes capable of hydrolyzing not only the 1-O isomer but also the 4-O and 6-O isomers of IAA-glucose, which can form via non-enzymatic acyl migration. nasa.govnih.gov

| Enzyme | Reaction | Accepted Substrates | Rejected Substrates | Reference |

|---|---|---|---|---|

| UDP-glucose:indol-3-ylacetate glucosyl-transferase (IAGlu synthase) | IAA + UDP-glucose → 1-O-IAA-glucose + UDP | Indol-3-acetic acid (IAA), Naphthalene-1-acetic acid, UDP-glucose | 2,4-Dichlorophenoxyacetic acid | nih.govnih.gov |

| Indol-3-ylacetylglucose:myo-inositol indol-3-ylacetyltransferase | 1-O-IAA-glucose + myo-inositol → IAA-myo-inositol + glucose | 1-O-Indol-3-ylacetyl-beta-D-glucose, myo-inositol | Naphthalene-1-acetylglucose | nih.govnih.gov |

| IAA-glucose Hydrolase | IAA-glucose + H₂O → IAA + glucose | 1-O-IAA-glucose, 4-O-IAA-glucose, 6-O-IAA-glucose | Not specified | nasa.govnih.gov |

Protein Purification and Antibody Preparation for Enzyme Studies

The isolation and characterization of enzymes involved in the metabolism of 1-O-indol-3-ylacetyl-beta-D-glucose are fundamental to understanding its physiological function. A pivotal enzyme in this context is indol-3-ylacetylglucose synthase (IAGlc synthase), which catalyzes the formation of IAA-glucose from indole-3-acetic acid (IAA) and UDP-glucose.

Early research focused on the purification of this enzyme from the liquid endosperm of Zea mays (maize) kernels. nih.govnih.govnih.govresearchgate.net Initial attempts were hampered by the enzyme's lability during chromatographic procedures. nih.govnih.gov A significant breakthrough was the discovery that the combined presence of glycerol and dithiothreitol was essential for maintaining enzyme activity, allowing for its purification to homogeneity. nih.govnih.gov This stabilized, purified enzyme was then used to generate rabbit polyclonal antibodies. nih.govnih.gov These antibodies have proven to be valuable tools, demonstrating cross-reactivity with the enzyme from vegetative tissues of maize and even from the liquid endosperm of oak acorns, suggesting a degree of conservation of the enzyme across different plant species. nih.govnih.gov

Modern protein purification strategies often involve affinity chromatography, a technique that separates proteins based on a specific binding interaction. Immunoaffinity chromatography, for instance, utilizes antibodies immobilized on a solid support to capture the target protein. nih.gov While monoclonal antibodies have been successfully used for the purification of indole auxins and their esters, polyclonal antibodies generated against purified IAGlc synthase have been instrumental in its study. nih.govnih.govnih.gov

Recombinant protein technology has also been a significant boon for these studies. The gene encoding IAGlc synthase from maize, designated iaglu, has been cloned and expressed in Escherichia coli. nih.gov This allows for the production of large quantities of the active enzyme, facilitating detailed kinetic studies and the generation of specific antibodies without the need for extensive purification from plant tissues.

Table 1: Key Findings in the Purification and Antibody Preparation for IAGlc Synthase

| Organism | Enzyme/Protein | Purification Method | Key Findings & Applications |

| Zea mays | Indol-3-ylacetylglucose synthase (IAGlc synthase) | Column chromatography with glycerol and dithiothreitol stabilization | Successful purification to homogeneity; enabled the generation of polyclonal antibodies. nih.govnih.gov |

| Zea mays | Recombinant IAGlc synthase (iaglu gene product) | Expression in E. coli followed by standard protein purification | Production of catalytically active enzyme; confirmed the identity of the cloned gene. nih.gov |

| Pisum sativum (Pea) | Indole auxins and their esters | Immunoaffinity chromatography using monoclonal antibodies | Efficient single-step purification of auxins from plant extracts for quantification. nih.gov |

Genetic Engineering and Molecular Biology Techniques

Genetic manipulation of model plants has provided invaluable insights into the in vivo functions of 1-O-indol-3-ylacetyl-beta-D-glucose and the enzymes that regulate its levels. Techniques such as overexpression and gene knockout, alongside the precision of gene editing, have allowed researchers to dissect the complex network of auxin homeostasis.

Overexpression and Knockout/Down Studies in Model Plants (e.g., Arabidopsis thaliana, Zea mays)

Another relevant glucosyltransferase in Arabidopsis is UGT74D1. While its primary substrate appears to be 2-oxindole-3-acetic acid (a catabolite of IAA), it also exhibits activity towards IAA. nih.gov Overexpression of UGT74D1 results in a curled-leaf phenotype, indicative of altered auxin activity. nih.govresearchgate.net

In Zea mays, the gene iaglu encodes the primary enzyme for IAA-glucose synthesis. nih.gov While detailed phenotypic analyses of iaglu knockout mutants in maize are not as extensively documented in readily available literature as for Arabidopsis UGTs, the cloning of this gene has been a critical step. nih.gov It has enabled the understanding that homologous sequences exist in a wide range of plants, underscoring the potential for a conserved mechanism of auxin conjugation. nih.gov The study of various embryo-specific mutants in maize has highlighted the critical role of proper development, which is intrinsically linked to auxin homeostasis, though direct links to iaglu function in these specific mutants were not the primary focus. nih.gov

**Table 2: Effects of Genetic Manipulation of Auxin Glucosyltransferases in *Arabidopsis thaliana***

| Gene | Genetic Modification | Model Plant | Key Phenotypic and Metabolic Changes |

| UGT84B1 | Overexpression | Arabidopsis thaliana | Auxin-deficient root phenotypes, increased levels of IAA and PAA. nih.govdanaher.com |

| UGT84B1 | Knockout (null mutant) | Arabidopsis thaliana | Significant increase in IAA and PAA levels, no obvious developmental phenotypes under standard conditions. nih.gov |

| UGT74D1 | Overexpression | Arabidopsis thaliana | Curling leaf phenotype, increased levels of IBA-glucose. nih.govresearchgate.net |

Gene Editing Technologies for Targeted Manipulation of Auxin Conjugation

The advent of CRISPR/Cas9 and other gene-editing technologies has revolutionized functional genomics in plants. These tools allow for the precise targeted mutagenesis of specific genes, offering a powerful approach to create loss-of-function alleles without the random nature of traditional mutagenesis.

While specific reports detailing the use of CRISPR/Cas9 to directly edit the iaglu gene in maize or its orthologs in Arabidopsis for the study of 1-O-indol-3-ylacetyl-beta-D-glucose are emerging, the technology has been widely applied to dissect other aspects of auxin biology. For instance, CRISPR/Cas9 has been used to create mutations in auxin efflux carriers like OsPIN9 in rice, leading to a disruption of auxin homeostasis. nih.gov This demonstrates the feasibility and power of using gene editing to manipulate auxin-related pathways.

The auxin-inducible degradation system (AID) is another powerful technique that, when combined with CRISPR/Cas9, allows for the conditional depletion of specific proteins. nih.gov This system could be adapted to target IAGlc synthase or other enzymes involved in IAA-glucose metabolism, providing temporal and spatial control over their activity and allowing for a more nuanced understanding of their roles in different developmental stages and tissues.

The potential to use CRISPR/Cas9 to create a clean knockout of IAGlc synthase in maize or to simultaneously mutate multiple UGTs in Arabidopsis holds great promise for definitively elucidating the precise role of 1-O-indol-3-ylacetyl-beta-D-glucose in auxin transport, storage, and signaling.

Comparative Analysis and Evolutionary Perspectives of Auxin Glycosylation

Differential Accumulation and Significance in Monocots vs. Dicots

Significant differences exist in the accumulation and metabolic fate of auxin conjugates between monocotyledonous and dicotyledonous plants. In many dicots, such as Arabidopsis thaliana, amide-linked conjugates with amino acids represent the majority of the IAA pool, with ester-linked conjugates like IAA-Glc and free IAA making up smaller fractions. nih.gov For instance, in Arabidopsis seedlings, IAA-Aspartate and IAA-Glutamate are present, but at very low steady-state levels, suggesting they are either short-lived metabolites or localized to specific tissues. nih.gov While IAA-Glc is present in Arabidopsis, it does not represent the bulk storage form of IAA. nih.govoup.com

In contrast, in monocots like maize (Zea mays), ester conjugates are the predominant form of IAA, especially in kernels. oup.com The primary pathway in maize involves the synthesis of 1-O-IAA-Glc, which then serves as an acyl donor for the formation of other ester conjugates, most notably IAA-myo-inositol. nih.gov This two-step process highlights the central role of IAA-Glc as an energy-rich intermediate in monocot auxin metabolism. nih.gov The differential sensitivity and metabolic processing of auxins and their conjugates are also reflected in the varied responses of monocots and dicots to auxinic herbicides, a long-observed phenomenon in agriculture. nih.govresearchgate.net

The significance of these differing strategies relates to the distinct developmental programs of monocots and dicots, including their root architecture (fibrous vs. taproot systems) and stem structure. nih.govnih.gov In maize, the regulation of IAA-Glc synthesis is crucial for early seedling development and responses to abiotic stress. nih.gov The overexpression of the maize gene for IAA-glucose synthase (iaglu) in tomato (a dicot) led to severe developmental defects, including a near-complete lack of root initiation, underscoring the potent regulatory role of this conjugate and the divergent ways in which it is managed between plant groups. oup.com

| Plant Group | Primary Form of IAA Conjugate | Role of 1-O-IAA-Glc | Key Research Finding |

| Dicots (e.g., Arabidopsis) | Amide-linked conjugates (e.g., IAA-Asp, IAA-Glu). nih.gov | Minor storage form, present at low steady-state levels. nih.govoup.com | Amide conjugates constitute ~90% of the IAA pool in whole seedlings. nih.gov |

| Monocots (e.g., Zea mays) | Ester-linked conjugates (e.g., IAA-myo-inositol). oup.com | Central, energy-rich intermediate for further conjugation. nih.gov | Ester conjugates are the major portion of IAA in maize kernels. oup.com |

Interplay with Other Auxin Conjugation Mechanisms (e.g., Amino Acid Conjugates)

Auxin homeostasis is maintained through a dynamic interplay between different conjugation pathways, primarily glycosylation and amino acid conjugation. These pathways are catalyzed by distinct enzyme families: UGTs for sugar conjugation and GRETCHEN HAGEN3 (GH3) acyl-amido synthetases for amino acid conjugation. nih.gov

In Arabidopsis, the GH3 family of enzymes conjugates IAA to various amino acids. nih.gov Conjugation to aspartate (Asp) and glutamate (B1630785) (Glu) is generally considered an irreversible step leading to catabolism, while conjugates with other amino acids like alanine (B10760859) (Ala) and leucine (B10760876) (Leu) can be hydrolyzed back to free IAA, serving as a reversible storage form. oup.complos.org The GH3 genes are often rapidly induced by high auxin levels, providing a negative feedback mechanism to inactivate excess IAA. nih.govnih.gov

The formation of IAA-Glc by UGTs represents a reversible inactivation pathway. The ester bond of IAA-Glc is energy-rich and can be hydrolyzed to release free IAA, providing a rapid mechanism to boost active auxin levels without resorting to de novo synthesis. biorxiv.org This contrasts with the primary role of IAA-Asp and IAA-Glu, which are targeted for degradation. plos.org Recently, it has been shown that these pathways are interconnected, with GH3-mediated conjugation of IAA to Asp and Glu being a prerequisite for subsequent oxidation by DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes, forming oxIAA-amino acid conjugates. frontiersin.org This establishes a GH3-DAO pathway as a major route for auxin inactivation. frontiersin.org

Therefore, UGTs and GH3s represent two major, interacting hubs for controlling the pool of active IAA. While GH3s primarily shunt excess auxin towards degradation (especially GH3 group II), UGTs create a readily accessible reserve of inactive auxin. researchgate.netnih.gov The balance between these two pathways is critical for orchestrating developmental responses and adapting to environmental stress. srce.hr

Evolutionary Conservation and Diversification of Auxin Glycosylation Pathways

The core components of auxin metabolism, including conjugation, are deeply conserved across land plants, yet they have also diversified to support the evolution of novel developmental traits. nih.govnih.gov The synthesis of auxin conjugates appears to be an ancient mechanism, with evidence of its presence in bryophytes like the moss Physcomitrella patens. nih.govnih.govnih.gov The low genetic redundancy in model bryophytes makes them valuable systems for studying the fundamental principles of auxin biology. nih.govnih.gov

Phylogenetic analyses of the UGT superfamily across various plant species, including both monocots and dicots, reveal a complex history of gene duplication and divergence. frontiersin.orgnih.gov Plant UGTs can be classified into distinct phylogenetic groups (A-R), with some groups being conserved across lineages while others have expanded or been lost in specific species. nih.gov This evolutionary pattern suggests that while the basic function of glycosylation is ancient, specific UGT families have been recruited and have diversified to handle novel substrates, such as specialized metabolites, in different plant lineages. nih.govmaxapress.com

The enzymes that hydrolyze auxin conjugates also show distinct evolutionary trajectories. While the synthesis of auxin conjugates is detected in mosses, the genes for auxin conjugate hydrolases appear later in evolution, with typical sequences first found in ferns. nih.gov This suggests that the ability to create auxin stores (conjugation) may have evolved before the sophisticated mechanisms for their regulated release (hydrolysis). nih.gov

The GH3-dependent amino acid conjugation pathway is also widespread, found from bryophytes to angiosperms. nih.gov However, the integrated GH3-DAO pathway, which channels IAA-amino acid conjugates toward oxidative degradation, appears to be an innovation of flowering plants and does not operate in the same way in non-flowering plants. frontiersin.org This indicates a diversification of auxin catabolism pathways during land plant evolution. The evolution of these complex, interconnected conjugation and degradation networks likely facilitated the development of more intricate body plans and developmental processes, such as the formation of embryos, vasculature, and shoots, seen in higher plants. oup.comnih.gov

Emerging Research Themes and Future Directions

Unraveling the Full Regulatory Network of Auxin Conjugation and Deconjugation

The synthesis and hydrolysis of 1-O-IAA-Glc are key reactions that modulate the pool of free, active IAA. nih.govnih.gov Future research aims to fully elucidate the complex transcriptional and enzymatic regulation of these processes.

The formation of 1-O-IAA-Glc is catalyzed by UDP-glucose:indol-3-ylacetate glucosyl-transferase (IAGlu synthase). nasa.govnih.govnih.gov This enzyme facilitates the transfer of a glucose molecule from UDP-glucose to IAA. nih.govnih.gov In Zea mays (maize), this enzyme has been purified and characterized, revealing its specificity for UDP-glucose and its ability to also utilize naphthalene-1-acetic acid as a substrate, though not 2,4-dichlorophenoxyacetic acid. nih.govnih.gov The enzyme's activity is subject to regulation by various factors, including inhibition by zeatin and stimulation by calcium and calmodulin, highlighting its integration into broader signaling networks. nasa.gov

The reverse reaction, the hydrolysis of 1-O-IAA-Glc to release free IAA, is equally important for fine-tuning auxin levels. nih.gov In maize, specific hydrolases have been identified that act on glucose esters of IAA. nih.govnih.gov Notably, distinct enzymes hydrolyze different isomers, such as the 1-O- versus the 4-O- and 6-O-IAA-glucose esters, which can be formed through non-enzymatic acyl migration from the initial 1-O- position. nasa.govnih.gov This suggests a multi-layered enzymatic control system for releasing IAA from its glucose conjugates. Research has shown that the enzymes responsible for both the synthesis and hydrolysis of these conjugates can co-fractionate, suggesting the existence of a "hormone metabolizing complex" that could allow for efficient regulation. nasa.govnih.gov

In the model plant Arabidopsis thaliana, the regulation is often managed by large gene families, making the study of single mutants challenging due to functional redundancy. oup.com For instance, while much focus has been on amide-linked conjugates hydrolyzed by the ILR1-like amidohydrolase family, the principles of genetic redundancy and complex regulatory networks likely apply to glucose ester metabolism as well. nih.gov Future work will likely involve the use of higher-order mutants and systems biology approaches to untangle the overlapping functions of the genes encoding these glucosyltransferases and hydrolases.

Table 1: Key Enzymes in 1-O-Indol-3-ylacetyl-beta-D-glucose Metabolism

| Enzyme Name | Organism | Function | Substrates |

| UDP-glucose:indol-3-ylacetate glucosyl-transferase (IAGlu synthase) | Zea mays | Synthesis of 1-O-IAA-Glc | Indole-3-acetic acid, UDP-glucose |

| 1-O-IAGlc hydrolase | Zea mays | Hydrolysis of 1-O-IAA-Glc | 1-O-indol-3-ylacetyl-beta-D-glucose |

| 6-O(4-O)-IAGlc hydrolase | Zea mays | Hydrolysis of 4-O- and 6-O-IAA-Glc | 4-O- and 6-O-indol-3-ylacetyl-beta-D-glucose |

Inter-hormonal Crosstalk Modulated by 1-O-Indol-3-ylacetyl-beta-D-glucose Metabolism

The metabolism of 1-O-IAA-Glc does not occur in isolation but is intricately linked with other hormone signaling pathways, creating a complex regulatory web that governs plant development.

Cytokinin: There is significant interplay between auxin and cytokinin signaling, often in an antagonistic manner, to control developmental processes like root growth. nih.govnih.gov The glucose component of 1-O-IAA-Glc adds another layer to this interaction, as glucose itself acts as a signaling molecule. nih.govdocumentsdelivered.com In Arabidopsis, glucose and cytokinin signaling pathways converge, and this interaction can influence root elongation. nih.govdocumentsdelivered.com For example, the response of roots to cytokinin is potentiated by glucose, and this process involves auxin signaling components. nih.govresearchgate.net The enzyme that synthesizes 1-O-IAA-Glc in maize is inhibited by the cytokinin zeatin, providing a direct biochemical link where cytokinin can modulate the conjugation of IAA, thereby influencing free auxin levels. nasa.gov

Abscisic Acid (ABA): ABA is a key hormone involved in stress responses and developmental processes. nih.govyoutube.com The metabolism of 1-O-IAA-Glc is also influenced by ABA signaling. Under certain stress conditions, such as low oxygen, ABA levels are modulated, which in turn can affect auxin signaling. nih.gov While direct links between ABA and 1-O-IAA-Glc are still being fully elucidated, the known crosstalk between ABA and auxin pathways suggests that ABA could influence the expression or activity of the enzymes involved in 1-O-IAA-Glc turnover. nih.gov For example, under cold stress, the levels of free IAA and its conjugates, including IAA-glucose, are altered, alongside significant changes in ABA levels. frontiersin.org

Advanced Approaches for Spatiotemporal Profiling of Auxin Conjugates

Understanding the precise role of 1-O-IAA-Glc requires knowing its concentration and distribution within specific cells and tissues at different developmental stages. Recent technological advancements are making this possible.

Historically, the analysis of auxin conjugates involved chemical hydrolysis, which could introduce artifacts and overestimate the amount of certain compounds. umn.edu Modern analytical chemistry, particularly liquid chromatography-mass spectrometry (LC-MS), has revolutionized the field. oup.comumn.edu

High-Throughput Mass Spectrometry: Ultra-sensitive LC-MS/MS methods now allow for the simultaneous and quantitative profiling of IAA and its various metabolites, including precursors, catabolites, and conjugates like 1-O-IAA-Glc, from very small amounts of plant tissue. oup.comfrontiersin.org These methods often employ stable isotope-labeled internal standards to ensure accurate quantification. umn.eduoup.com The development of rapid purification techniques, such as in-tip micro solid-phase extraction (µSPE), has enabled high-throughput screening of mutant collections to identify genes involved in auxin metabolism. oup.com

Subcellular Analysis: A significant frontier is the analysis of auxin metabolites within specific subcellular compartments. By combining techniques like fluorescence-activated cell sorting of nuclei (or other organelles) with ultra-sensitive mass spectrometry, researchers have begun to map the "auxinome" of specific compartments like the nucleus. nih.gov These studies have revealed the presence of IAA, its precursors, and its conjugates within the nucleus, providing new insights into the regulation of nuclear auxin signaling. nih.gov

Table 2: Advanced Techniques for Profiling Auxin Conjugates

| Technique | Application | Key Advantages |

| Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-throughput quantitative profiling of IAA and its metabolites. | High sensitivity, specificity, and speed; allows for analysis of small sample sizes. oup.com |

| Micro Solid-Phase Extraction (µSPE) | Rapid sample purification for high-throughput analysis. | Miniaturized, reduces solvent use, improves precision. oup.com |

| Flow Cytometry combined with Mass Spectrometry | Analysis of auxin metabolites in specific subcellular compartments. | Provides spatial resolution at the subcellular level, revealing compartmentalized hormone pools. nih.gov |

Potential for Targeted Metabolic Engineering to Modulate Plant Development

The detailed knowledge of the genes and enzymes controlling 1-O-IAA-Glc metabolism opens up possibilities for targeted genetic engineering to improve agricultural traits. By manipulating the expression of IAGlu synthases or specific hydrolases, it may be possible to fine-tune the levels of active auxin in a tissue-specific or developmentally-regulated manner. umventures.org

For example, increasing the rate of 1-O-IAA-Glc synthesis by overexpressing a relevant glucosyltransferase could lead to a decrease in free IAA, potentially altering traits like plant height, branching, or stress responses. Conversely, enhancing the expression of a specific hydrolase could increase local IAA concentrations, which might be used to promote root development or fruit set.

The complexity and redundancy of the gene families involved present a challenge, as modifying a single gene may not produce a significant phenotype. oup.com However, emerging tools like CRISPR-Cas9 allow for the simultaneous editing of multiple genes, which could overcome this redundancy. By creating higher-order mutants lacking several key glucosyltransferases or hydrolases, researchers can uncover the precise roles of these enzyme families and generate plants with desired developmental characteristics. researchgate.net Such strategies could lead to the development of crops with enhanced yield, improved architecture, or greater resilience to environmental stresses. umventures.org

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in the synthesis of 1-O-Indol-3-ylacetyl-beta-D-glucose in plant systems?

- Methodological Answer : The compound is synthesized via UDP-glucose:indoleacetyl transferase, which catalyzes the transfer of indol-3-ylacetyl groups to UDP-glucose. This enzymatic reaction requires optimized pH (5.5–6.5) and cofactors like Mg²⁺. Experimental validation involves isolating the enzyme from plant tissues (e.g., maize kernels) and monitoring reaction kinetics using radiolabeled substrates .

Q. How can researchers detect and quantify 1-O-Indol-3-ylacetyl-beta-D-glucose in plant extracts?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 280 nm for indole derivatives) is commonly used. For quantification, internal standards like deuterated indoleacetic acid derivatives improve accuracy. Enzymatic hydrolysis with β-glucosidase can confirm the presence of the glucose moiety, followed by GC-MS analysis of released indoleacetate .

Q. What are the key challenges in isolating 1-O-Indol-3-ylacetyl-beta-D-glucose from biological matrices?

- Methodological Answer : The compound’s hydrophilicity and instability at high pH require extraction with cold methanol/water (70:30 v/v) to prevent hydrolysis. Solid-phase extraction (SPE) using C18 cartridges improves purity. Confounding factors include co-eluting phenolic glycosides, necessitating tandem mass spectrometry (LC-MS/MS) for unambiguous identification .

Advanced Research Questions

Q. How can conflicting data on enzymatic synthesis rates of 1-O-Indol-3-ylacetyl-beta-D-glucose be resolved?

- Methodological Answer : Discrepancies arise from enzyme source variability (e.g., monocot vs. dicot plants) and assay conditions. To address this:

- Standardize enzyme purification protocols (e.g., affinity chromatography for UDP-glucose transferases).

- Control reaction temperature (25–30°C) and substrate concentrations (UDP-glucose ≥ 2 mM).

- Validate kinetic parameters (Km, Vmax) across multiple plant species to identify isoform-specific differences .

Q. What structural analysis techniques elucidate the conformational dynamics of 1-O-Indol-3-ylacetyl-beta-D-glucose?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) resolves the β-D-glucose anomeric configuration and indole-acetyl linkage. X-ray crystallography of chemically analogous compounds (e.g., benzoyl-beta-D-glucoside) provides comparative insights into glycosidic bond angles and steric hindrance .

Q. How does 1-O-Indol-3-ylacetyl-beta-D-glucose interact with auxin transport proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to PIN-FORMED (PIN) transporters. Competitive assays with radiolabeled indoleacetic acid (IAA) clarify whether the compound acts as a transport inhibitor or substrate. Mutagenesis studies on PIN proteins identify critical binding residues .

Q. What metabolomic approaches identify downstream products of 1-O-Indol-3-ylacetyl-beta-D-glucose catabolism?

- Methodological Answer : Stable isotope labeling (e.g., ¹³C-glucose) tracks metabolic fate in plant tissues. High-resolution mass spectrometry (HRMS) detects transient intermediates like indoleacetyl-myoinositol. Knockout mutants of β-glucosidase genes (e.g., AtBG1 in Arabidopsis) help confirm enzymatic cleavage pathways .

Methodological Notes for Reproducibility

- Experimental Design : Include negative controls (e.g., enzyme-free reactions) and biological replicates (n ≥ 3) to account for plant tissue variability .

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., enzymatic assays vs. LC-MS/MS) and reference structurally similar glycosides (e.g., benzoyl-beta-D-glucoside) for comparative studies .

- Structural Confirmation : Always provide NMR chemical shifts (δ in ppm) and coupling constants (J in Hz) for novel derivatives, adhering to IUPAC guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。